

Environmental Fate and Biodegradability of 2-Ethoxy-2-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethoxy-2-methylbutane**

Cat. No.: **B166765**

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-methylbutane, also known as ethyl tert-amyl ether (ETAE), is a volatile organic compound with applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its ecological risk and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, persistence, and degradation of **2-ethoxy-2-methylbutane**.

Physicochemical Properties

The environmental transport and partitioning of **2-ethoxy-2-methylbutane** are governed by its physicochemical properties. A summary of these key parameters is presented in the table below.

Property	Value	Reference
CAS Number	919-94-8	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₆ O	[1] [2] [3] [4]
Molecular Weight	116.20 g/mol	[1] [2] [3] [4]
Boiling Point	102.2 °C at 760 mmHg	[1]
Density	0.772 g/cm ³	[1]
Vapor Pressure	39.4 mmHg at 25°C	[1]
Flash Point	5 °C	[1]
Log K _{ow} (Octanol-Water Partition Coefficient)	1.55 at 20 °C (for tert-amyl methyl ether)	[5]

Environmental Fate

The environmental fate of **2-ethoxy-2-methylbutane** is determined by a combination of transport and transformation processes, including volatilization, sorption, hydrolysis, photolysis, and biodegradation.

Atmospheric Fate

Due to its notable vapor pressure, **2-ethoxy-2-methylbutane** is expected to partition significantly into the atmosphere upon release. The primary degradation pathway in the troposphere is through reaction with hydroxyl (OH) radicals.[\[6\]](#)[\[7\]](#) While a specific reaction rate constant for **2-ethoxy-2-methylbutane** is not readily available in the reviewed literature, the general reactivity of ethers with OH radicals suggests a relatively short atmospheric lifetime.

Aquatic Fate

In aquatic environments, the fate of **2-ethoxy-2-methylbutane** is influenced by several processes:

- Volatilization: With an estimated Henry's Law constant of 1.32×10^{-3} atm-cu m/mol at 25 °C (for the similar compound tert-amyl methyl ether), volatilization from water surfaces is

anticipated to be a significant removal mechanism.[5] Estimated volatilization half-lives for a model river and lake are 4 hours and 4 days, respectively.[5]

- Sorption: Based on Koc values for similar compounds, **2-ethoxy-2-methylbutane** is not expected to significantly adsorb to suspended solids and sediment.[5]
- Hydrolysis: As an ether, **2-ethoxy-2-methylbutane** lacks functional groups that readily hydrolyze under typical environmental pH conditions.[5] Therefore, hydrolysis is not considered a significant degradation pathway.
- Photolysis: Direct photolysis is unlikely to be a major degradation process as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum.

Terrestrial Fate

When released to soil, **2-ethoxy-2-methylbutane** is expected to exhibit high to moderate mobility.[5] Volatilization from moist soil surfaces is likely to be a significant dissipation route. Its low potential for sorption suggests a potential for leaching into groundwater.

Biodegradability

The susceptibility of **2-ethoxy-2-methylbutane** to microbial degradation is a critical factor in its overall environmental persistence.

Aerobic Biodegradation

Studies have shown that **2-ethoxy-2-methylbutane** can be aerobically biodegraded by microorganisms.[8][9][10] The primary degradation pathway involves the hydroxylation of the ethoxy group by monooxygenase enzymes.[8][9] This initial step leads to the formation of intermediates such as tert-butyl alcohol (TBA) and acetaldehyde.[8] Further degradation of these intermediates can lead to complete mineralization to carbon dioxide and water. A microbial consortium has been identified that can degrade ETBE at a specific rate of 95 mg/g(protein)/h, suggesting the potential for bioremediation.

Although specific ready biodegradability data from standardized tests like the OECD 301 series were not found in the reviewed literature, the available evidence indicates that aerobic biodegradation is a viable degradation pathway.

Anaerobic Biodegradation

There is limited information available on the anaerobic biodegradation of **2-ethoxy-2-methylbutane**.^{[8][9]} The branched ether structure is thought to be recalcitrant to anaerobic microbial attack.^[10] Therefore, under anaerobic conditions such as in some sediments and groundwater, **2-ethoxy-2-methylbutane** may be significantly more persistent.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a key consideration in environmental risk assessment. The octanol-water partition coefficient (log Kow) is a commonly used indicator for bioaccumulation potential. For the structurally similar compound tert-amyl methyl ether, the log Kow is 1.55, which suggests a low potential for bioaccumulation.^[5] An estimated bioconcentration factor (BCF) of 5 further supports this conclusion.^[5] Based on these data, **2-ethoxy-2-methylbutane** is not expected to significantly bioaccumulate in aquatic organisms.

Ecotoxicity

Ecotoxicity data are essential for understanding the potential adverse effects of a chemical on aquatic and terrestrial ecosystems.

Test Organism	Endpoint	Value	Reference
Fish (Pimephales promelas)	96-hour LC50	309 mg/L (nominal)	[5]
Invertebrate (Daphnia magna)	48-hour EC50	No data available	
Algae (Pseudokirchneriella subcapitata)	72-hour EC50	No data available	

The available data indicates that **2-ethoxy-2-methylbutane** has low acute toxicity to fish.^[5] Data on its toxicity to aquatic invertebrates and algae are currently lacking and would be necessary for a comprehensive environmental risk assessment.

Experimental Protocols

Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate and biodegradability of chemicals.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of volatile and poorly soluble substances like **2-ethoxy-2-methylbutane**.[\[11\]](#)[\[12\]](#)

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by the pressure change in the respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[\[13\]](#)[\[14\]](#)

Experimental Workflow:

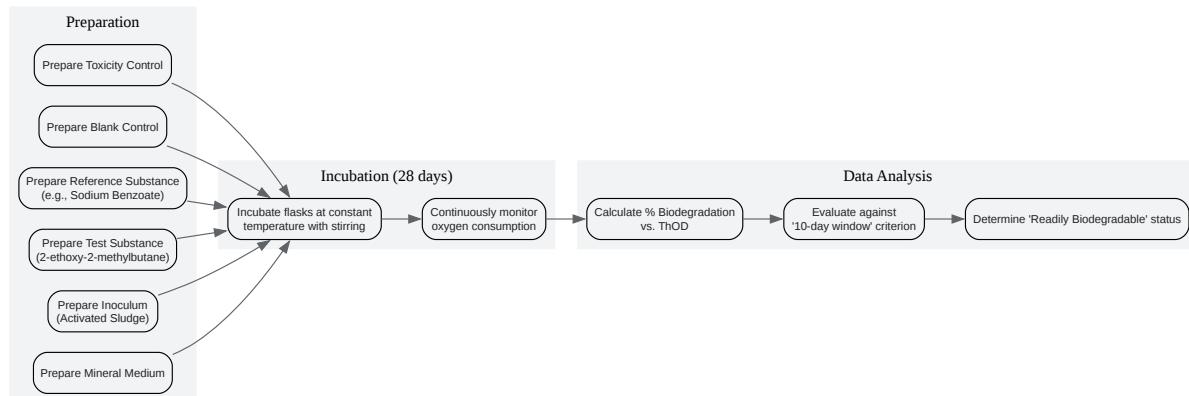
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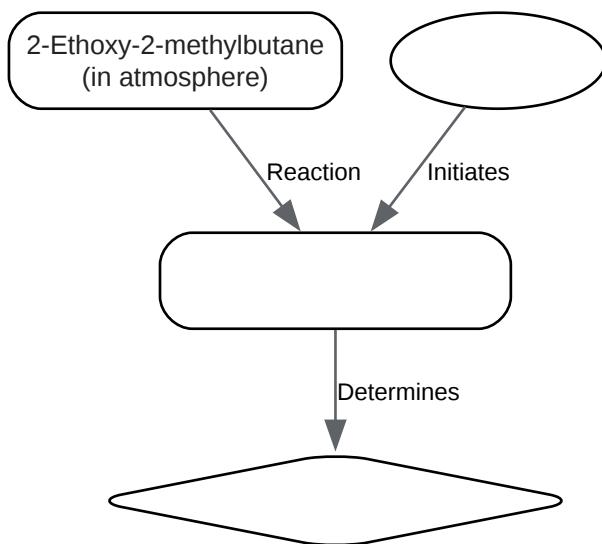
Figure 1: Experimental workflow for the OECD 301F test.

Atmospheric Degradation - Reaction with OH Radicals

The rate constant for the reaction of a volatile organic compound with OH radicals can be determined using a relative rate method in a smog chamber.[10][15]

Principle: The test compound and a reference compound with a known OH radical reaction rate constant are introduced into a smog chamber containing a precursor for OH radicals (e.g., methyl nitrite). The chamber is then irradiated with UV light to generate OH radicals. The decay of the test and reference compounds is monitored over time using gas chromatography. The rate constant for the test compound is calculated relative to the known rate constant of the reference compound.

Logical Relationship for Atmospheric Fate:



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Figure 2: Logical relationship in atmospheric degradation.

Conclusion

2-Ethoxy-2-methylbutane is a volatile organic compound with a moderate potential for environmental mobility. The available data suggests that it is susceptible to aerobic biodegradation, which is likely the primary degradation pathway in soil and water. Its high volatility indicates that a significant portion will partition to the atmosphere, where it will be degraded by reaction with hydroxyl radicals. The potential for bioaccumulation is low. While acute toxicity to fish appears to be low, a lack of data on its effects on aquatic invertebrates and algae highlights an area for further research to enable a more complete environmental risk assessment.

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